molecular formula C12H12BrN3 B1525291 5-bromo-4-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine CAS No. 1220036-42-9

5-bromo-4-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine

Cat. No.: B1525291
CAS No.: 1220036-42-9
M. Wt: 278.15 g/mol
InChI Key: QWENQUAITOORHP-UHFFFAOYSA-N
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Description

5-bromo-4-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine is an organic compound with the molecular formula C11H10BrN3. This compound features a bromine atom, a methyl group, and a pyridin-4-ylmethyl substituent attached to a pyridin-2-amine core. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine typically involves multi-step organic reactions. One common method starts with the bromination of 4-methylpyridin-2-amine to introduce the bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.

Next, the pyridin-4-ylmethyl group is introduced via a nucleophilic substitution reaction. This step involves reacting the brominated intermediate with pyridin-4-ylmethanol under basic conditions, often using a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions. The use of greener solvents and reagents is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-bromo-4-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions. Common reagents include organolithium or Grignard reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using agents like potassium permanganate (KMnO4), while reduction can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst and a boronic acid.

Common Reagents and Conditions

    Substitution: Organolithium reagents (e.g., n-butyllithium) or Grignard reagents (e.g., phenylmagnesium bromide) in anhydrous ether or THF.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst under atmospheric or elevated pressure.

    Coupling: Palladium acetate (Pd(OAc)2) with a phosphine ligand and a boronic acid in a mixture of water and an organic solvent like toluene.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized products such as pyridine N-oxides.

    Reduction: Formation of reduced derivatives, potentially leading to the removal of the bromine atom.

    Coupling: Formation of biaryl or vinyl-aryl compounds.

Scientific Research Applications

5-bromo-4-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of advanced materials, including polymers and coordination complexes with unique properties.

Mechanism of Action

The mechanism by which 5-bromo-4-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine exerts its effects depends on its specific application. In biochemical contexts, it may act as a ligand binding to metal ions or proteins, influencing their activity. The pyridin-4-ylmethyl group can interact with various molecular targets, potentially modulating enzymatic activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine: Lacks the bromine atom, leading to different reactivity and applications.

    5-bromo-4-methylpyridin-2-amine: Lacks the pyridin-4-ylmethyl group, affecting its binding properties and reactivity.

    5-bromo-N-(pyridin-4-ylmethyl)pyridin-2-amine: Similar structure but without the methyl group, influencing its steric and electronic properties.

Uniqueness

5-bromo-4-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine is unique due to the combination of the bromine atom, methyl group, and pyridin-4-ylmethyl substituent. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

5-bromo-4-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3/c1-9-6-12(16-8-11(9)13)15-7-10-2-4-14-5-3-10/h2-6,8H,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWENQUAITOORHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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